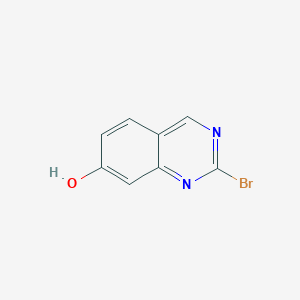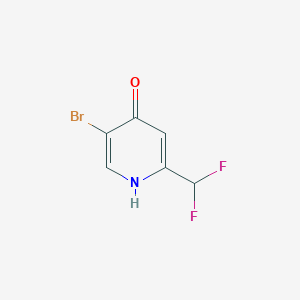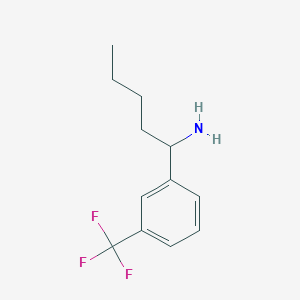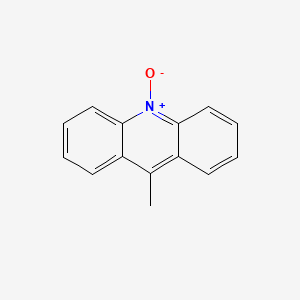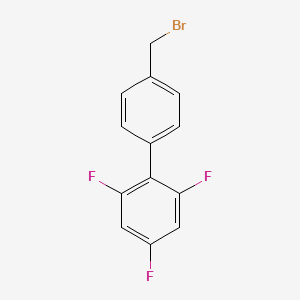
4'-(Bromomethyl)-2,4,6-trifluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromomethyl group and three fluorine atoms attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl typically involves the bromination of a precursor compound. One common method is the bromination of 2,4,6-trifluoro-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl may involve continuous flow processes where the precursor and bromination reagent are mixed in a pipeline reactor. This method allows for better control of reaction conditions and improved yield .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of biphenyl aldehydes or carboxylic acids.
Coupling: Formation of biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Wirkmechanismus
The mechanism of action of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the biphenyl core .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a biphenyl core.
4-Bromomethyl-2,6-difluorobiphenyl: Similar but with two fluorine atoms instead of three.
Uniqueness
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Eigenschaften
Molekularformel |
C13H8BrF3 |
|---|---|
Molekulargewicht |
301.10 g/mol |
IUPAC-Name |
2-[4-(bromomethyl)phenyl]-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C13H8BrF3/c14-7-8-1-3-9(4-2-8)13-11(16)5-10(15)6-12(13)17/h1-6H,7H2 |
InChI-Schlüssel |
OAAADWCTUDPQKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CBr)C2=C(C=C(C=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


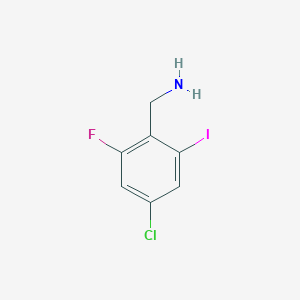
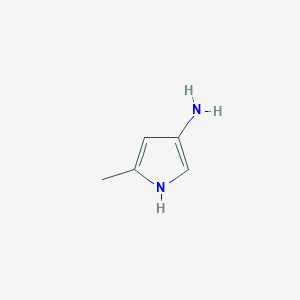
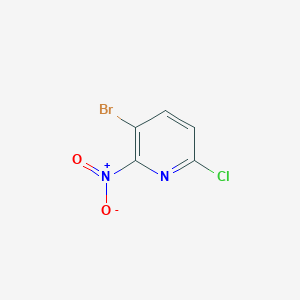
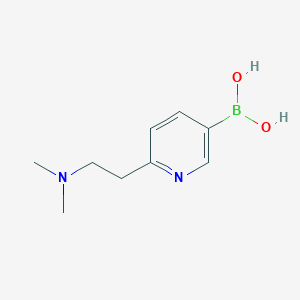
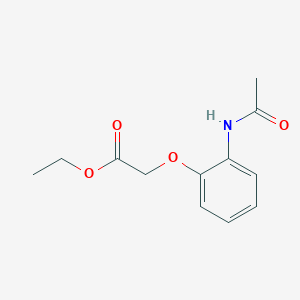
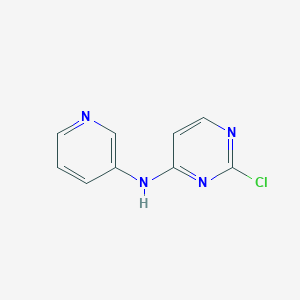

![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
